molecular formula C26H23BrN2O5S2 B2710139 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 850926-88-4

2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2710139
CAS No.: 850926-88-4
M. Wt: 587.5
InChI Key: LXDUFOXUPKPENM-UHFFFAOYSA-N
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Description

2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23BrN2O5S2 and its molecular weight is 587.5. The purity is usually 95%.
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Biological Activity

The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H15BrN2O4S2C_{18}H_{15}BrN_{2}O_{4}S_{2}, with a molecular weight of approximately 467.4 g/mol. The structure features an oxazole ring, sulfonyl group, and various aromatic substituents that contribute to its biological activity.

Antimicrobial Activity

Research on similar compounds suggests that derivatives containing oxazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivityTarget Organisms
4-bromophenyl thiazole derivativeModerateStaphylococcus aureus, E. coli
2-(p-tolyl)oxazole derivativeHighPseudomonas aeruginosa, Candida albicans

Analgesic Activity

The analgesic effects of the compound have been evaluated through pharmacological tests such as the writhing test and hot plate test. Molecular docking studies indicate that it may inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pain pathways .

Table 2: Analgesic Activity Assessment

Test MethodCompound TestedObserved Effect
Writhing Test2-((4-bromophenyl)sulfonyl) derivativeSignificant reduction in writhing response
Hot Plate Test4-ethoxyphenyl acetamide derivativeIncreased latency to respond to heat

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against breast cancer cell lines (e.g., MCF7), with mechanisms potentially involving apoptosis induction .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-((4-bromophenyl)sulfonyl)-N-(4-ethoxyphenyl)acetamideMCF715.0
Control (Etoposide)MCF710.0

Case Studies

  • Case Study on Analgesic Activity : A study involving a series of oxazol derivatives demonstrated that modifications at the para position of the phenyl ring significantly enhanced analgesic activity. The compound was shown to effectively reduce pain responses in animal models without notable toxicity .
  • Antimicrobial Screening : In another study, various derivatives were screened for antimicrobial activity against clinical isolates. The compound exhibited potent activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Properties

IUPAC Name

2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN2O5S2/c1-3-33-21-12-10-20(11-13-21)28-23(30)16-35-26-25(36(31,32)22-14-8-19(27)9-15-22)29-24(34-26)18-6-4-17(2)5-7-18/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDUFOXUPKPENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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